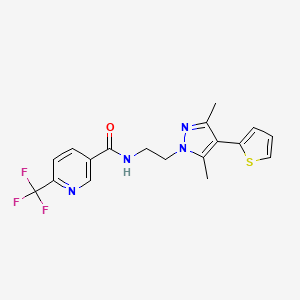

![molecular formula C19H12ClNO3S2 B2472630 Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 361173-61-7](/img/structure/B2472630.png)

Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

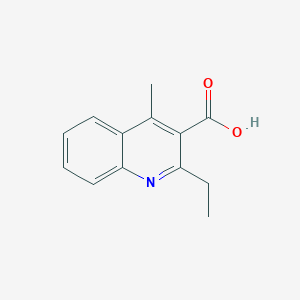

“Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7ClO2S . It is a derivative of benzo[b]thiophene, a type of aromatic compound that contains a thiophene and a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a carboxylate group attached to the thiophene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.68 . It is predicted to have a high gastrointestinal absorption and is a potential inhibitor of several cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 2.56, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate has been the subject of various synthetic and characterization studies. For instance, Sedlák et al. (2008) prepared carboxamides from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and investigated their potential in base-catalysed ring closure reactions, leading to the synthesis of 4,5-dihydro-1H-imidazol-5-ones with significant yields (Sedlák et al., 2008). This research highlights the compound's versatility in producing various derivatives through chemical reactions.

Structural Studies

In another study, Abbasi et al. (2011) synthesized 3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide from 3-chlorobenzo[b] thiophene-2-carboxyl chloride and provided a detailed single crystal X-ray structure determination. Their findings offer insights into the molecular structure and interactions within the crystal lattice, showcasing the compound's potential in material science and pharmaceutical research (Abbasi et al., 2011).

Novel Synthetic Routes

Sasaki et al. (1995) reported the synthesis of a novel polycyclic heterocyclic ring system, demonstrating the chemical flexibility of methyl 3-chlorobenzo[b]thiophene-2-carboxylate derivatives. Their work exemplifies the role of such compounds in developing new chemical entities with potentially unique physical or chemical properties (Sasaki et al., 1995).

Biological Activities

Investigations into the biological activities of benzo[b]thiophene derivatives, initiated from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have been reported. Isloor et al. (2010) synthesized a range of benzo[b]thiophene derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory properties, highlighting the compound's significance in medicinal chemistry (Isloor et al., 2010).

Environmental Applications

The compound has also been investigated for its role in environmental science. Harper et al. (1989) explored chloromethane as a methyl donor in the biosynthesis of esters and anisoles in fungi, indicating the potential use of methyl 3-chlorobenzo[b]thiophene-2-carboxylate derivatives in biotransformation processes (Harper et al., 1989).

Safety and Hazards

Direcciones Futuras

The potential applications of “Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” and other thiophene derivatives in medicinal chemistry and material science are a topic of ongoing research . Further studies are needed to fully understand the properties and potential uses of this compound.

Propiedades

IUPAC Name |

methyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO3S2/c1-24-19(23)17-15(11-7-3-5-9-13(11)26-17)21-18(22)16-14(20)10-6-2-4-8-12(10)25-16/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGUVQGAUKDSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2472556.png)

![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)

![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)